molecular formula C20H18N2O2S2 B2619522 2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955762-07-9

2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2619522
M. Wt: 382.5
InChI Key: XFKKFULPTCCQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H18N2O2S2 and its molecular weight is 382.5. The purity is usually 95%.
BenchChem offers high-quality 2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(thiophen-2-yl)acetic acid, which is then converted to the second intermediate, 2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, through a series of reactions involving condensation, reduction, and coupling reactions.

Starting Materials
Thiophene-2-carboxylic acid, Thionyl chloride, Sodium acetate, Bromine, Sodium borohydride, 2-Acetylthiophene, 1,2,3,4-Tetrahydroisoquinoline, Acetic anhydride, Triethylamine, N,N-Dimethylformamide, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Methanol

Reaction
Thiophene-2-carboxylic acid is treated with thionyl chloride to form thiophene-2-carbonyl chloride., Thiophene-2-carbonyl chloride is then reacted with sodium acetate and bromine to form 2-bromo-2-(thiophen-2-yl)acetic acid., 2-Bromo-2-(thiophen-2-yl)acetic acid is reduced with sodium borohydride to form 2-(thiophen-2-yl)acetic acid., 2-(Thiophen-2-yl)acetic acid is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and triethylamine to form 2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide., The final product is purified by recrystallization from ethyl acetate/methanol and characterized by various spectroscopic techniques.

properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c23-19(12-17-3-1-9-25-17)21-16-6-5-14-7-8-22(13-15(14)11-16)20(24)18-4-2-10-26-18/h1-6,9-11H,7-8,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKKFULPTCCQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.